N-(2-methoxyphenethyl)-2-(3-methyl-6-oxopyridazin-1(6H)-yl)acetamide
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Description
N-(2-methoxyphenethyl)-2-(3-methyl-6-oxopyridazin-1(6H)-yl)acetamide, also known as MPOA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Scientific Research Applications
Comparative Metabolism in Human and Rat Liver Microsomes Studies have explored the metabolism of chloroacetamide herbicides, which are structurally related to N-(2-methoxyphenethyl)-2-(3-methyl-6-oxopyridazin-1(6H)-yl)acetamide, in human and rat liver microsomes. These investigations provide insights into the metabolic pathways and differences between species, which are crucial for understanding the herbicide's behavior in biological systems (Coleman, Linderman, Hodgson, & Rose, 2000).
Antinociceptive Activity Research on derivatives of 3(2H)‐Pyridazinone, which is similar in structure to the compound , has shown significant antinociceptive activities. These studies can provide a framework for understanding how modifications of the pyridazinone structure, such as in N-(2-methoxyphenethyl)-2-(3-methyl-6-oxopyridazin-1(6H)-yl)acetamide, could influence biological activity (Doğruer, Şahin, Ünlü, & Ito, 2000).
Patent Trends in Pharma Market The structure and potential applications of compounds like N-(2-methoxyphenethyl)-2-(3-methyl-6-oxopyridazin-1(6H)-yl)acetamide have been reflected in pharmaceutical patents. These documents often provide insights into novel therapeutic uses and synthetic methods for such compounds (Habernickel, 2002).
Soil Reception and Activity Investigations into the soil reception and activity of chloroacetamide herbicides, including compounds structurally related to N-(2-methoxyphenethyl)-2-(3-methyl-6-oxopyridazin-1(6H)-yl)acetamide, shed light on environmental interactions and potential ecological impacts of such substances (Banks & Robinson, 1986).
properties
IUPAC Name |
N-[2-(2-methoxyphenyl)ethyl]-2-(3-methyl-6-oxopyridazin-1-yl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O3/c1-12-7-8-16(21)19(18-12)11-15(20)17-10-9-13-5-3-4-6-14(13)22-2/h3-8H,9-11H2,1-2H3,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDHLYZUCNLUNKU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C=C1)CC(=O)NCCC2=CC=CC=C2OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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